6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine
Description
Chemical Structure: The compound features a pyridine ring substituted with a cyclopropylsulfonyl group at position 6, a methyl group at position 2, and an amine group at position 3.
Molecular Formula: C₉H₁₂N₂O₂S.
Molecular Weight: 212.27 g/mol (calculated).
Key Properties:
Structure
3D Structure
Properties
CAS No. |
1147558-17-5 |
|---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
6-cyclopropylsulfonyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-6-8(10)4-5-9(11-6)14(12,13)7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
KWFSJYCTOCNOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method employs a Ullmann-type coupling to replace the chloride at position 6 with a cyclopropylsulfonyl group. The reaction proceeds via a copper-mediated nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nature of the pyridine ring and the activating effect of the amine group.
Procedure:
-
Starting Material : 6-Chloro-2-methylpyridin-3-amine (synthesized via iron-mediated reduction of nitro precursors).
-
Reagents : Sodium cyclopropylsulfinate, copper(I) iodide (CuI), 1,10-phenanthroline (ligand), dimethyl sulfoxide (DMSO).
-
Conditions : Heating at 110–120°C for 12–24 hours under inert atmosphere.
Example Protocol:
A mixture of 6-chloro-2-methylpyridin-3-amine (1.0 eq), sodium cyclopropylsulfinate (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMSO is stirred at 120°C. Progress is monitored via TLC or LC-MS. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.
Yield and Optimization
-
Key Variables :
-
Ligand selection (phenanthroline enhances CuI activity).
-
Solvent polarity (DMSO maximizes reaction rate).
-
Excess sulfinate salt improves displacement efficiency.
-
Table 1: Optimization Parameters for Copper-Catalyzed Coupling
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes SNAr kinetics |
| Sulfinate Equivalents | 1.2 eq | Drives completion |
| Reaction Time | 18 hours | Balances conversion and decomposition |
Method 2: Thiol Intermediate Oxidation Route
Stepwise Synthesis
This three-step approach converts the chloride at position 6 into a cyclopropylsulfonyl group via a thioether intermediate.
Step 1: Chloride-to-Thiol Substitution
-
Reagents : Sodium hydrosulfide (NaSH), ethanol/water.
-
Intermediate : 6-Mercapto-2-methylpyridin-3-amine.
Step 2: Thiol Alkylation
-
Reagents : Cyclopropyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Conditions : Room temperature, 12 hours.
-
Intermediate : 6-(Cyclopropylthio)-2-methylpyridin-3-amine.
Step 3: Thioether Oxidation
Yield and Challenges
-
Overall Yield : 40–55% (cumulative across steps).
-
Critical Considerations :
-
Thiol oxidation requires precise control to avoid over-oxidation to sulfonic acids.
-
Alkylation efficiency depends on thiol nucleophilicity and cyclopropyl bromide reactivity.
-
Table 2: Reaction Conditions for Thiol Oxidation Route
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | NaSH, EtOH/H₂O | 80°C, 6 h | 85 |
| 2 | Cyclopropyl bromide, K₂CO₃ | RT, 12 h | 70 |
| 3 | H₂O₂, ZrCl₄ | 0–5°C, 2 h | 90 |
Method 3: Direct Sulfonylation Using Cyclopropylsulfonyl Chloride
Electrophilic Sulfonylation
This one-step method employs cyclopropylsulfonyl chloride as the sulfonating agent. The amine at position 3 activates the pyridine ring, facilitating electrophilic substitution at position 6.
Procedure:
-
Starting Material : 2-Methylpyridin-3-amine.
-
Reagents : Cyclopropylsulfonyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Conditions : 0°C to room temperature, 4–6 hours.
Mechanistic Insight :
AlCl₃ acts as a Lewis acid, polarizing the sulfonyl chloride and generating an electrophilic sulfonium ion. The amine group directs substitution to position 6 via resonance activation.
Limitations and Yield
-
Yield : 30–45% (lower due to competing side reactions).
-
Side Products :
-
Over-sulfonylation at position 4.
-
N-Sulfonylation of the amine group.
-
Table 3: Direct Sulfonylation Optimization
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Solvent | DCM | Stabilizes electrophile |
| Temperature | 0°C → RT | Minimizes decomposition |
| Catalyst Loading | 1.2 eq AlCl₃ | Enhances electrophilicity |
Comparative Analysis of Methods
Table 4: Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 60–75% | 40–55% | 30–45% |
| Scalability | High | Moderate | Low |
| Purity Challenges | Ligand removal | Oxidation control | Regioselectivity |
| Cost | Moderate | Low | High |
-
Method 1 excels in efficiency and scalability but requires specialized ligands.
-
Method 2 offers cost advantages but involves multi-step complexity.
-
Method 3 is synthetically straightforward but suffers from low yields.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyridines.
Scientific Research Applications
Pharmaceutical Development
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine has shown promise in the development of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound acts as an inhibitor of protein aggregation, a key factor in the pathogenesis of Alzheimer’s disease. Its ability to bind to specific protein targets helps prevent misfolding and aggregation, which are critical in neurodegenerative conditions.
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties by inhibiting the aggregation of beta-amyloid peptides, which are implicated in Alzheimer’s disease. The inhibition of these aggregates suggests that this compound could serve as a potential candidate for drug development aimed at treating Alzheimer's and other related disorders.
Case Study 1: Inhibition of Protein Aggregation
A study focused on the interaction of this compound with beta-amyloid peptides showed that the compound significantly reduced aggregation rates in vitro. This suggests its potential utility as a therapeutic agent in the management of Alzheimer’s disease.
Case Study 2: Neuroprotective Properties
In another investigation, researchers evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to improved cognitive function and reduced neuronal loss compared to control groups.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogues, their substituents, and inferred properties based on available evidence:
Functional Group Analysis
- Methylsulfonyl: Smaller and more polar, likely improving aqueous solubility .
- Aromatic vs. Aliphatic Substituents :
- Amine Position :
- Amines at position 3 (target compound) vs. position 2 (6-cyclopropylpyridin-2-amine) alter hydrogen-bonding patterns and reactivity .
Biological Activity
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, interactions, and implications for drug development, particularly in the context of neurodegenerative diseases and protein aggregation.
Structural Characteristics
The compound features a pyridine ring with substitutions at the 2 and 3 positions, including a cyclopropylsulfonyl group. This specific functional group enhances the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of protein aggregation . This property is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, where protein misfolding and aggregation are key pathological features.
Binding Affinity and Interaction Studies
Interaction studies have demonstrated that this compound can effectively bind to specific protein targets, inhibiting their aggregation. The binding affinity and specific mechanisms of action are still under investigation but are thought to involve interactions with molecular chaperones such as HSP90, which play a critical role in maintaining protein homeostasis within cells.
Research Findings
A variety of studies have explored the biological activity of this compound. Below is a summary of key research findings:
Case Studies
- Neurodegenerative Disease Models : In vitro studies have shown that this compound effectively reduces the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The compound's ability to stabilize these proteins suggests a potential therapeutic role.
- Cancer Research : Preliminary studies indicate that this compound may also exhibit anti-cancer properties through its interaction with HSP90, leading to the degradation of oncogenic proteins. This mechanism suggests that it could be developed as an anti-cancer agent targeting specific tumor types.
Q & A
Q. What synthetic methodologies are recommended for 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine?
- Methodological Answer : The synthesis typically involves sulfonylation of a pyridine precursor. A two-step approach is common:
Nucleophilic substitution : Introduce the cyclopropylsulfonyl group via reaction with cyclopropylsulfonyl chloride under basic conditions (e.g., NaH in DMF).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity.
Advanced techniques like microwave-assisted synthesis (reducing reaction time) or continuous flow chemistry (improving yield scalability) can optimize efficiency .
Q. What analytical techniques are critical for initial characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., -NMR for cyclopropyl protons at δ 0.5–1.5 ppm and pyridine ring protons).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Cross-referencing with computational data (e.g., PubChem InChIKey) ensures accuracy .
Q. What safety protocols are advised for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult safety data sheets (SDS) for structurally related amines (e.g., cyclopropyl-pyridine derivatives) as a precautionary reference .
Advanced Research Questions
Q. How can binding affinity and receptor interaction studies be designed for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors on a sensor chip to measure real-time binding kinetics (, , ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Enzymatic Assays : Use fluorogenic substrates to assess inhibition potency (IC) against relevant enzymes. Comparative studies with analogs (e.g., trifluoromethyl-pyridinamines) highlight selectivity trends .
Q. What strategies are effective for analyzing structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., sulfonyl group, methyl position) via targeted substitutions.
- Biological Screening : Test analogs in dose-response assays (e.g., antimicrobial or enzyme inhibition).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Cross-reference with PubChem bioactivity data for related pyridine derivatives .
Q. How can stability under varying experimental conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy.
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines. Structural analogs (e.g., methoxy-trifluoromethyl pyridinamines) may provide comparative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
